molecular formula C14H14F6N2O5 B2865942 N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338395-38-3

N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2865942
CAS No.: 338395-38-3
M. Wt: 404.265
InChI Key: QCIIUMAHSGORPR-UHFFFAOYSA-N
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Description

N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a useful research compound. Its molecular formula is C14H14F6N2O5 and its molecular weight is 404.265. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Labeling

Research on the synthesis of compounds structurally related to N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, such as flecainide acetate, has been conducted to label these compounds with carbon-14 for metabolic studies. This synthesis involves a multi-step process starting from 2,5-dihydroxybenzoic acid-carboxyl-14C, yielding a radiochemically pure product. This process is crucial for studying the metabolism and distribution of such compounds within biological systems (Banitt & Conard, 1981).

Antiarrhythmic Activity

Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, including variations of this compound, have been synthesized and evaluated for their antiarrhythmic activity. These compounds exhibit significant oral antiarrhythmic activity in mice, with variations in the heterocyclic ring showing considerable tolerance. The study indicates that both tertiary and secondary benzamides within this group are active, with activity being influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6N2O5/c1-2-21-12(24)27-22-11(23)9-5-8(25-6-13(15,16)17)3-4-10(9)26-7-14(18,19)20/h3-5H,2,6-7H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIIUMAHSGORPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)ONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.